

N-trimethylsilylazetidine physical and chemical properties

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Compound of Interest

Compound Name: *N*-trimethylsilylazetidine

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An In-depth Technical Guide to N-Trimethylsilylaziridine

Disclaimer: Information regarding **N-trimethylsilylazetidine** is not readily available in the reviewed scientific literature. This guide provides a detailed overview of a close structural analog, N-trimethylsilylaziridine, for researchers, scientists, and drug development professionals. The data and protocols presented herein pertain to N-trimethylsilylaziridine and should be interpreted with this substitution in mind.

Core Physical and Chemical Properties

N-trimethylsilylaziridine is a heterocyclic organic compound featuring a three-membered aziridine ring with a trimethylsilyl group attached to the nitrogen atom. This substitution significantly influences the chemical behavior of the aziridine ring, enhancing its utility as a synthetic intermediate.

Physical Properties

The following table summarizes the key physical properties of N-trimethylsilylaziridine.

Property	Value	Units	Source
Molecular Formula	C5H13NSi	-	[1]
Molecular Weight	115.25	g/mol	[1]
Boiling Point	Not available	°C	-
Density	Not available	g/cm ³	-
Refractive Index	Not available	-	-
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	10.50	kJ/mol	[1]
LogP (Octanol/Water Partition Coefficient)	1.137	-	[1]
Water Solubility (log ₁₀ WS)	1.57	mol/L	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of N-trimethylsilylaziridine. Below are the expected and reported spectral features.

1.2.1 ¹H NMR Spectroscopy

While a specific spectrum for N-trimethylsilylaziridine is not readily available, the expected proton NMR signals would be:

- A singlet corresponding to the nine protons of the trimethylsilyl (-Si(CH₃)₃) group.
- A multiplet or two distinct signals for the four protons of the aziridine ring (CH₂CH₂). The chemical shift and splitting pattern would be influenced by the ring strain and the nitrogen substitution.

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show:

- A signal for the methyl carbons of the trimethylsilyl group.
- Signals for the two equivalent or non-equivalent carbons of the aziridine ring.

1.2.3 Infrared (IR) Spectroscopy

Key IR absorption bands for N-trimethylsilylaziridine would include:

- C-H stretching vibrations for the methyl and aziridine protons.
- Si-C stretching and bending vibrations characteristic of the trimethylsilyl group.
- C-N stretching vibrations of the aziridine ring.

1.2.4 Mass Spectrometry

The mass spectrum of N-trimethylsilylaziridine would exhibit a molecular ion peak (M^+) at m/z 115. Fragmentation patterns would likely involve the loss of methyl groups from the trimethylsilyl moiety and cleavage of the aziridine ring. The base peak is often the $[M-CH_3]^+$ ion in such compounds.^{[2][3]}

Synthesis and Reactivity

N-trimethylsilylaziridine serves as a versatile building block in organic synthesis. Its reactivity is dominated by the strained aziridine ring and the nature of the N-Si bond.

Synthesis of N-trimethylsilylaziridine

A common method for the synthesis of N-silylated aziridines involves the reaction of aziridine with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to neutralize the HCl byproduct.

2.1.1 Experimental Protocol: Synthesis from Aziridine

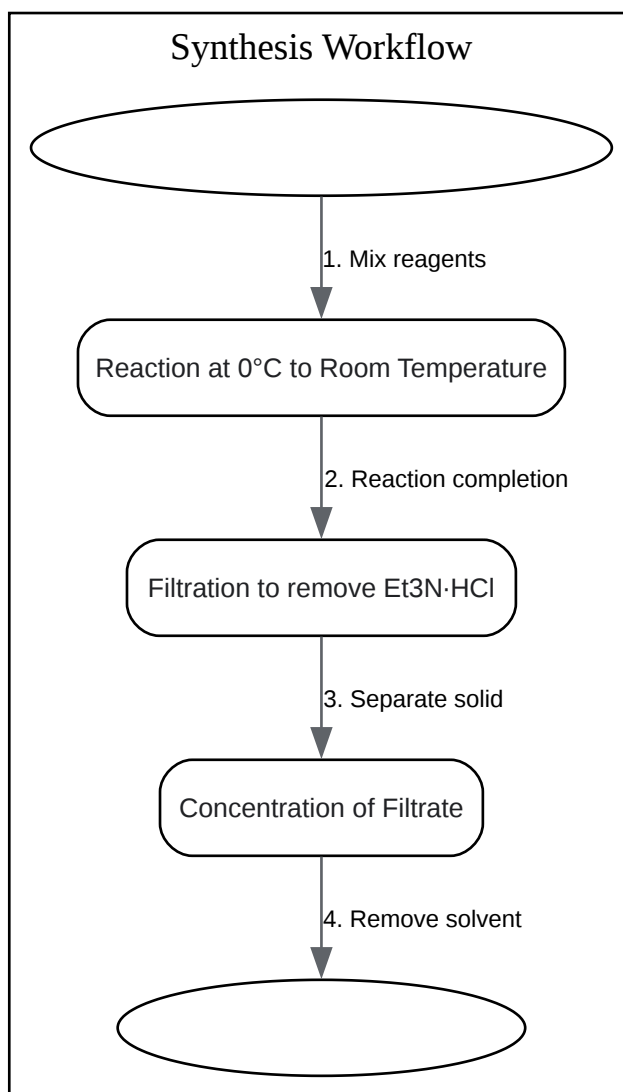
Materials:

- Aziridine
- Trimethylsilyl chloride (TMSCl)

- Triethylamine (Et₃N)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

- To a solution of aziridine in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 equivalents).
- Slowly add trimethylsilyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the triethylammonium chloride precipitate is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield crude N-trimethylsilylaziridine.
- Purification can be achieved by distillation under reduced pressure.



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A generalized workflow for the synthesis of N-trimethylsilylaziridine.

Chemical Reactivity

The reactivity of N-trimethylsilylaziridine is characterized by the susceptibility of the strained aziridine ring to nucleophilic ring-opening reactions. The trimethylsilyl group can also be cleaved under certain conditions.

2.2.1 Ring-Opening Reactions

N-silylated aziridines can undergo ring-opening upon reaction with various nucleophiles, often activated by a Lewis acid. This provides a pathway to a variety of functionalized amines.

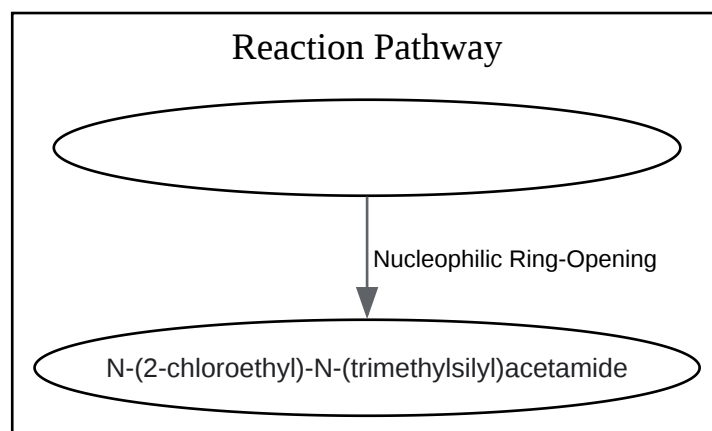
2.2.2 Experimental Protocol: Ring-Opening with an Electrophile (e.g., Acyl Chloride)

Materials:

- N-trimethylsilylaziridine
- Acetyl chloride
- Anhydrous solvent (e.g., dichloromethane)

Procedure:

- Dissolve N-trimethylsilylaziridine in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C.
- Slowly add acetyl chloride (1.0 equivalent) to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
- The reaction typically yields the ring-opened product, N-(2-chloroethyl)-N-(trimethylsilyl)acetamide.
- The product can be isolated by removing the solvent under reduced pressure and purified by chromatography.



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A representative reaction of N-trimethylsilylaziridine with an electrophile.

Safety and Handling

N-trimethylsilylaziridine, like other aziridine derivatives, should be handled with caution due to potential toxicity. The following are general safety and handling guidelines.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
- Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry place away from incompatible materials such as acids and oxidizing agents. Keep the container tightly sealed under an inert atmosphere.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

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